molecular formula C7H6IN3O B1298451 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 309742-29-8

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1298451
CAS No.: 309742-29-8
M. Wt: 275.05 g/mol
InChI Key: FWRVUOOGWBABBW-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 3rd position, and a carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles, followed by iodination and subsequent cyclization to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • 6-Fluoro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Uniqueness

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its bromine, chlorine, or fluorine analogs .

Properties

IUPAC Name

6-iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRVUOOGWBABBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)I)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347608
Record name 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309742-29-8
Record name 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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